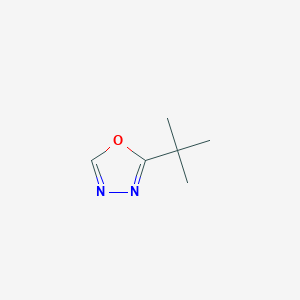

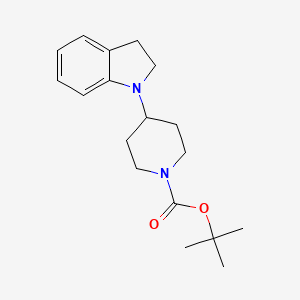

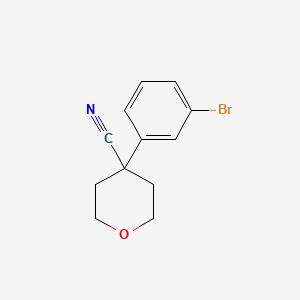

![molecular formula C14H20BrN3O4 B1280695 2-[ビス(tert-ブトキシカルボニル)アミノ]-5-ブロモピリミジン CAS No. 209959-33-1](/img/structure/B1280695.png)

2-[ビス(tert-ブトキシカルボニル)アミノ]-5-ブロモピリミジン

説明

“2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” is a chemical compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

The synthesis of compounds similar to “2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

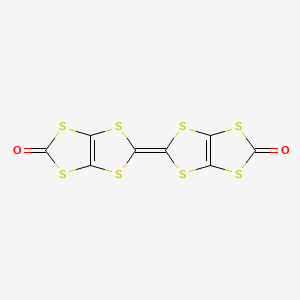

The molecular structure of “2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to an amino group, which is further attached to a pyrimidine ring. The Boc groups serve as protecting groups for the amino group, preventing it from reacting with other functional groups during synthesis .

Chemical Reactions Analysis

The tert-butyloxycarbonyl protecting group (Boc group) is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . In the context of peptide synthesis, Boc-protected amino acid ionic liquids have been used as efficient reactants and reaction media .

科学的研究の応用

生物活性分子の合成

この化合物は、生物活性分子の合成に頻繁に使用されます。 そのブロモピリミジンコアは、様々な医薬品の構築における重要な構成要素であり、特に抗ウイルス療法に不可欠なヌクレオシド類似体を標的とするもの .

農薬の開発

化合物に存在する臭素原子は、さらなる官能基化を可能にするため、除草剤や殺虫剤の開発における貴重な前駆体となります。 置換反応を起こす能力により、潜在的な農業用途を持つ新しい化合物が生み出されます .

材料科学

材料科学では、2-(N,N-ビスBOC-アミノ)-5-ブロモピリミジンは、新規ポリマーの生成に使用できます。 tert-ブトキシカルボニル(BOC)基の存在により、重合過程中にアミノ基を保護することができ、その後、脱保護して官能基化された材料を得ることができます .

触媒

化合物の構造は、金属と錯体を形成しやすい構造であり、これは様々な化学反応における触媒として機能します。 これは、効率的でリサイクル可能な触媒が求められるグリーンケミストリーの分野で特に有用です .

分子イメージング

反応性の高い臭素のため、2-(N,N-ビスBOC-アミノ)-5-ブロモピリミジンは生体分子の標識に使用でき、分子イメージング技術を支援します。 これは、生物学的プロセスの理解と診断ツールの開発に不可欠です .

ケミカルバイオロジー

ケミカルバイオロジーでは、この化合物はタンパク質相互作用の研究に使用できます。 この化合物でタンパク質を修飾することにより、研究者は分子レベルでの生物学的経路と相互作用を調べることができます .

ナノテクノロジー

2-(N,N-ビスBOC-アミノ)-5-ブロモピリミジンのtert-ブトキシカルボニル基は、ナノ粒子の表面改質の候補となります。 これは、薬物送達システムで使用されるナノ粒子の溶解性と生体適合性を向上させることができます .

有機エレクトロニクス

最後に、有機エレクトロニクスの分野では、ピリミジン環は有機半導体の構成要素となる可能性があります。 これらの材料は、発光ダイオード(LED)、太陽電池、トランジスタの製造に使用されています .

作用機序

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.

Mode of Action

The mode of action of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine involves its role as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

It’s known that the compound is used in the synthesis of phosphatidylserine and ornithine , suggesting that it may play a role in the biochemical pathways involving these molecules.

Pharmacokinetics

It’s worth noting that the compound’s solubility and stability can be influenced by factors such as temperature and ph .

Result of Action

The molecular and cellular effects of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine’s action depend on the specific context of its use. In the context of organic synthesis, the compound serves as a protecting group for amines, allowing for selective reactions to occur .

Action Environment

The action, efficacy, and stability of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, the pH of the solution, and the temperature of the reaction .

生化学分析

Biochemical Properties

2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in reactions that require the protection of amino groups, which is crucial in peptide synthesis. The tert-butoxycarbonyl (Boc) group in the compound acts as a protecting group for amines, preventing unwanted reactions during synthesis . This interaction is essential for the stability and specificity of the biochemical reactions involving 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine.

Cellular Effects

The effects of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups plays a crucial role in maintaining the integrity of proteins and peptides within the cell . This protection ensures that the cellular processes proceed without interference from unwanted reactions, thereby maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine exerts its effects through specific binding interactions with biomolecules. The Boc group in the compound binds to amino groups, preventing them from participating in reactions that could lead to the degradation or modification of proteins and peptides . This binding interaction is crucial for the compound’s role in enzyme inhibition or activation and changes in gene expression. By protecting amino groups, 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine ensures the stability and functionality of biomolecules involved in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its effectiveness in biochemical reactions . Over time, the compound may degrade, leading to changes in its interactions with biomolecules and its overall efficacy.

Dosage Effects in Animal Models

The effects of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups without causing adverse effects. At higher dosages, the compound may exhibit toxic or adverse effects, impacting cellular function and overall health . It is crucial to determine the optimal dosage to ensure the compound’s effectiveness while minimizing potential risks.

Metabolic Pathways

2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions influence metabolic flux and metabolite levels, impacting the overall metabolic processes within the cell . Understanding these pathways is essential for determining the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine within cells and tissues are critical for its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, maintaining the integrity and functionality of cellular processes.

特性

IUPAC Name |

tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-7-9(15)8-17-10/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKYABNFMXOTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475066 | |

| Record name | Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209959-33-1 | |

| Record name | Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。